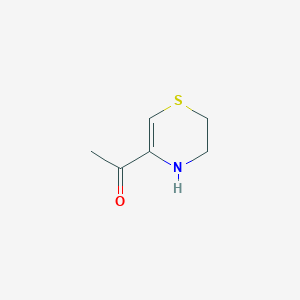

1-(3,4-dihydro-2H-1,4-thiazin-5-yl)ethanone

描述

属性

IUPAC Name |

1-(3,4-dihydro-2H-1,4-thiazin-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NOS/c1-5(8)6-4-9-3-2-7-6/h4,7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJSKAAVPUSXIPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CSCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40936955 | |

| Record name | 1-(3,4-Dihydro-2H-1,4-thiazin-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40936955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Brown crystals; Nutty, cooked, brown and roasted aroma | |

| Record name | 5-Acetyl-2,3-dihydro-1,4-thiazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034882 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 5-Acetyl-2,3-dihydro-1,4-thiazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1744/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

259.00 to 319.00 °C. @ 760.00 mm Hg | |

| Record name | 5-Acetyl-2,3-dihydro-1,4-thiazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034882 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; soluble in methylene chloride, Slightly soluble (in ethanol) | |

| Record name | 5-Acetyl-2,3-dihydro-1,4-thiazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1744/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

164524-93-0 | |

| Record name | 1-(3,4-Dihydro-2H-1,4-thiazin-5-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=164524-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Acetyl-2,3-dihydro-1,4-thiazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164524930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3,4-Dihydro-2H-1,4-thiazin-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40936955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ACETYL-2,3-DIHYDRO-1,4-THIAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36K5FIS2LA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Acetyl-2,3-dihydro-1,4-thiazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034882 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

171 - 172 °C | |

| Record name | 5-Acetyl-2,3-dihydro-1,4-thiazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034882 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

准备方法

Acid-Catalyzed Cyclization

The foundational step in synthesizing 1-(3,4-dihydro-2H-1,4-thiazin-5-yl)ethanone involves acid-catalyzed cyclization of precursor sulfonamides. In a representative protocol, 3-[2-(bromoethyl)-1,3-dioxolane-2-yl]thiophene-2-sulfonamide undergoes cyclization in the presence of aqueous hydrochloric acid (HCl) at 50–60°C for 1 hour. This step forms the dihydrothiazine core, with yields reaching 90–97% depending on the substituents. For example:

-

Unsubstituted derivatives (X = H) yield 90% product (LC-MS: [M+H] = 248).

-

Chlorinated derivatives (X = Cl) achieve 97% yield (LC-MS: [M+H] = 282).

The choice of acid significantly impacts reaction efficiency. Hydrochloric acid is preferred over sulfuric or hydrobromic acid due to its compatibility with sulfur-containing intermediates.

Alkylation with Methoxypropyl Halides

Following cyclization, alkylation introduces the 3-methoxypropyl group at position 2 of the thiazine ring. In this step, sodium hydride (1.2–2.5 equivalents) in DMSO mediates the reaction between the cyclized product and 1-chloro-3-methoxypropane at 60°C for 2–8 hours. Key outcomes include:

-

Unsubstituted analogs (X = H) yield 90% product (LC-MS: [M+H] = 320).

-

Chlorinated analogs (X = Cl) achieve 99% yield (LC-MS: [M+H] = 354).

The reaction’s success hinges on maintaining anhydrous conditions to prevent hydrolysis of the methoxypropyl reagent.

Hydrolysis of Protecting Groups

Acidic Hydrolysis

The final step involves hydrolyzing the dioxolane protective group to unmask the ketone functionality. Treatment with 2–12 N aqueous HCl in toluene at 20–80°C for 2–16 hours cleaves the acetal, yielding the target compound. Performance metrics include:

Higher HCl concentrations (>6 N) reduce reaction times but may degrade acid-sensitive substituents.

Spectral Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

data confirm structural integrity:

-

Unsubstituted derivative : δ 8.90 (bt, 1H), 7.98 (d, 1H), 7.46 (d, 1H), 4.23 (d, 2H).

-

Chlorinated derivative : δ 9.08 (bs, 1H), 7.56 (s, 1H), 4.26 (d, 2H).

Methoxypropyl-substituted analogs exhibit distinct signals at δ 3.18–3.21 (s, 3H) for the methoxy group.

Mass Spectrometry

LC-MS and GC-MS profiles validate molecular weights and fragmentation patterns:

Comparative Analysis of Synthetic Routes

The table below summarizes yields and conditions for key intermediates:

| Intermediate | Reactants | Conditions | Yield (%) | Spectral Data (LC-MS) |

|---|---|---|---|---|

| Compound 8 | 3-[2-(Bromoethyl)dioxolane] | 50°C, 1 h, HCl | 90–97 | [M+H] = 248–282 |

| Compound 9 | Compound 8 + 1-chloro-3-methoxypropane | 60°C, 2–8 h, NaH | 90–99 | [M+H] = 320–354 |

| Final Product | Compound 9 | 12 N HCl, 80°C, 16 h | 66–99 | [M+H] = 204–310 |

Industrial-Scale Considerations

Solvent Selection

化学反应分析

Types of Reactions

5-Acetyl-2,3-dihydro-1,4-thiazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into thiazolidines.

Substitution: It can participate in nucleophilic substitution reactions, particularly at the carbonyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under mild acidic or basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidines.

Substitution: Various substituted thiazine derivatives.

科学研究应用

Medicinal Chemistry

1-(3,4-dihydro-2H-1,4-thiazin-5-yl)ethanone has shown potential in medicinal chemistry, particularly in the development of novel therapeutics. Research indicates that it may possess antimicrobial and antifungal properties, making it a candidate for drug development against resistant strains of bacteria and fungi.

Case Study: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored the synthesis of thiazine derivatives, including this compound. The derivatives exhibited significant activity against various bacterial strains, suggesting their potential as new antibiotics .

Agricultural Science

In agricultural applications, this compound can be utilized as a biopesticide. Its efficacy against certain pests has been documented in various studies.

Case Study: Biopesticide Efficacy

Research conducted at an agricultural university demonstrated that formulations containing this compound effectively reduced pest populations in crops while being environmentally friendly. The study highlighted its low toxicity to beneficial insects compared to conventional pesticides .

Materials Science

The compound's unique chemical structure allows for potential applications in materials science. It can be used as a precursor for synthesizing polymers or as an additive to enhance material properties.

Case Study: Polymer Synthesis

A recent investigation into the use of thiazine derivatives in polymer production revealed that incorporating this compound improved the thermal stability and mechanical properties of the resulting materials .

作用机制

The mechanism of action of 5-Acetyl-2,3-dihydro-1,4-thiazine involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. The presence of both sulfur and nitrogen atoms in its structure allows it to form strong interactions with metal ions, which can be crucial in its biological activity .

相似化合物的比较

Table 1: Key Structural and Functional Comparisons

Key Differences and Implications

Heteroatom Influence

- Thiazine vs. Benzoxazine derivatives (e.g., 6-acetyl-3,4-dihydro-2H-1,4-benzoxazine) exhibit increased aromaticity due to benzene fusion, improving thermal stability but reducing solubility in polar solvents compared to the non-fused thiazine .

Flavor and Fragrance Relevance

- The acetylated thiazine contributes savory, roasted flavors in foods like asparagus, whereas 2-acetyl-3,5-dimethylfuran (a furan derivative) imparts caramel-like notes .

- Thiazine’s sulfur atom may generate volatile sulfur compounds during thermal degradation, differentiating its flavor profile from oxygen-containing analogues .

生物活性

1-(3,4-dihydro-2H-1,4-thiazin-5-yl)ethanone is a heterocyclic compound that contains both nitrogen and sulfur in its structure, characteristic of thiazine derivatives. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the current understanding of its biological activity based on various studies and research findings.

- Chemical Formula : C₆H₉NOS

- Molecular Weight : 143.211 g/mol

- Structure : The compound features a thiazine ring with an ethanone substituent at one position, contributing to its reactivity and biological properties.

1. Antimicrobial Activity

The antimicrobial potential of this compound has been explored in several studies. Thiazine derivatives are known for their effectiveness against various pathogens.

Studies indicate that the presence of specific functional groups enhances the antimicrobial activity of thiazine compounds. For instance, modifications at the 5-position of the thiazine ring have been shown to improve efficacy against fungal strains.

2. Anticancer Activity

Research has indicated that thiazine derivatives possess anticancer properties. Specifically, compounds containing a thiazine structure have demonstrated potential in inhibiting cancer cell proliferation.

- Mechanism : Thiazine derivatives may act through multiple pathways, including apoptosis induction and inhibition of cell cycle progression.

- Case Study : A study involving various thiazine derivatives showed significant cytotoxic effects on human cancer cell lines, with IC50 values indicating potent activity against breast and colon cancer cells .

3. Anti-inflammatory Activity

The anti-inflammatory properties of thiazine derivatives have been documented, suggesting their potential use in treating inflammatory conditions.

- Findings : Compounds similar to this compound have shown to reduce inflammation markers in vitro and in vivo models.

- Mechanism : The anti-inflammatory action is believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes .

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial activity of synthesized thiazine derivatives against various bacterial and fungal strains using disk diffusion and microdilution methods. The results highlighted that certain modifications in the thiazine structure significantly enhanced antimicrobial potency compared to standard antibiotics .

Cytotoxicity Assessment

In vitro cytotoxicity tests were performed on fibroblast cell lines to assess the safety profile of thiazine compounds. Notably, some derivatives displayed low cytotoxicity while maintaining high antimicrobial effectiveness, suggesting their potential as safe therapeutic agents .

常见问题

Q. What are the established synthetic routes for 1-(3,4-dihydro-2H-1,4-thiazin-5-yl)ethanone, and what key reaction parameters influence yield?

The compound is synthesized via the Maillard reaction, a non-enzymatic browning process involving proline and reducing sugars. Key parameters include temperature (typically 100–150°C), pH (optimized near neutrality), and reaction time (hours to days). For laboratory-scale synthesis, reflux conditions in glacial acetic acid with hydrazine hydrate have been employed to isolate intermediates, as demonstrated in analogous heterocyclic systems . Yield optimization requires careful control of stoichiometry and purification via recrystallization (e.g., ethanol) to remove byproducts.

Q. How is this compound characterized spectroscopically?

Structural confirmation relies on mass spectrometry (MS) for molecular ion detection (m/z 143.209) and proton nuclear magnetic resonance (¹H-NMR) to identify key signals:

- A singlet for the acetyl group (δ ~2.3 ppm).

- Multiplet signals for the thiazine ring protons (δ ~3.0–4.0 ppm).

Additional characterization via infrared (IR) spectroscopy can confirm carbonyl stretching (~1700 cm⁻¹) .

Q. What natural sources or biological systems produce this compound?

The compound is a Maillard reaction product identified in thermally processed foods. It has been detected in cooked asparagus, suggesting its formation during culinary preparation. Natural occurrence in plant systems remains unconfirmed, but its presence in food matrices highlights its role in flavor chemistry .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and electronic properties of this compound?

Density functional theory (DFT) calculations can model the compound’s electronic structure, including frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Quantitative structure-property relationship (QSPR) models, trained on analogous compounds, can estimate physicochemical properties (e.g., logP, solubility) to guide experimental design. Tools like Gaussian or ORCA are recommended for these simulations .

Q. What strategies optimize reaction conditions for synthesizing this compound to enhance purity and scalability?

Scale-up requires transitioning from batch reflux to flow chemistry, which improves heat and mass transfer. Solvent selection (e.g., ethanol or acetonitrile) impacts both reaction rate and crystallization efficiency. Process analytical technology (PAT), such as in-line IR monitoring, enables real-time adjustment of reaction parameters. Purity ≥95% is achievable via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How can structure-activity relationship (SAR) studies explore the biological potential of derivatives of this compound?

SAR studies involve synthesizing derivatives with substitutions at the acetyl group or thiazine ring. For example:

- Ring modifications : Introducing electron-withdrawing groups (e.g., -NO₂) to alter electronic density.

- Bioactivity assays : Test antimicrobial or anti-inflammatory activity using disk diffusion or COX-2 inhibition assays, following protocols validated for structurally related benzoxazine derivatives .

Q. What crystallographic methods are suitable for resolving the 3D structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) with SHELX software (SHELXL for refinement) is the gold standard. Key steps include:

- Growing high-quality crystals via slow evaporation (e.g., ethanol/water mixtures).

- Data collection at low temperature (100 K) to minimize thermal motion.

- Validation of bond lengths and angles against similar thiazine-containing structures .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported spectral data for this compound?

Cross-validate using multiple techniques (e.g., ¹³C-NMR, HSQC) and reference databases like NIST Chemistry WebBook. For example, conflicting MS fragmentation patterns may arise from ion source variability (EI vs. ESI); repeating experiments under standardized conditions resolves such issues .

Q. What analytical challenges arise in detecting trace amounts of this compound in complex matrices?

Matrix interference in food or biological samples necessitates sample cleanup via solid-phase extraction (C18 cartridges) followed by LC-MS/MS with multiple reaction monitoring (MRM). Limit of detection (LOD) can be improved using deuterated internal standards .

Methodological Gaps and Future Directions

Q. What advanced techniques could elucidate the compound’s role in flavor chemistry?

Gas chromatography-olfactometry (GC-O) paired with aroma extract dilution analysis (AEDA) can identify odor-active thresholds. Synergistic studies with sensory panels quantify its contribution to flavor profiles in cooked foods .

Q. How can machine learning accelerate the discovery of novel derivatives with enhanced bioactivity?

Generative adversarial networks (GANs) trained on existing heterocyclic libraries can propose novel structures. Molecular docking (AutoDock Vina) screens virtual libraries against target proteins (e.g., COX-2), prioritizing candidates for synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。